47.5-Fold Higher sEH Inhibitory Potency Compared to a Closest Patent-Documented Analog
In a head-to-head comparison within the same US patent series (US10377744, US11123311, US11723929), 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (designated as Compound 36) demonstrated a Ki value of 0.0800 nM against recombinant human sEH [1]. In contrast, Compound 37, a direct structural analog from the same patent family, exhibited a Ki of 3.80 nM under identical assay conditions [2]. This represents a 47.5-fold difference in inhibitory potency arising from what is likely a discrete structural modification to the epoxyketone-dicarboxamide scaffold.
| Evidence Dimension | sEH enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 0.0800 nM |
| Comparator Or Baseline | Compound 37 (US10377744, US11123311, US11723929): 3.80 nM |
| Quantified Difference | 47.5-fold higher potency (lower Ki) |
| Conditions | Recombinant human sEH expressed in baculovirus system; FRET displacement assay measuring ACPU binding; 1 hr incubation |
Why This Matters
This ~48-fold potency differential directly impacts the effective working concentration required in enzymatic assays and cellular models, with the target compound enabling substantially lower dosing and minimizing potential off-target effects at higher concentrations.
- [1] BindingDB Entry BDBM409016. US10377744 Compound No. 36. Ki = 0.0800 nM against recombinant human sEH. BindingDB. Accessed via FRET assay data from US Patent 10377744. View Source
- [2] BindingDB Entry BDBM409017. US10377744 Compound No. 37. Ki = 3.80 nM against recombinant human sEH. BindingDB. View Source
